

## A Comparative Guide to High-Performance Bronchodilators from Leading Manufacturers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | HPB       |           |
| Cat. No.:            | B15583386 | Get Quote |

For researchers, scientists, and drug development professionals, the selection of appropriate therapeutic agents is paramount. This guide provides an objective comparison of the performance of leading high-performance bronchodilators (**HPB**s), specifically focusing on long-acting beta-agonists (LABAs) and long-acting muscarinic antagonists (LAMAs), from various manufacturers. The information presented is based on publicly available experimental data to facilitate informed decision-making in a research and development setting.

The landscape of respiratory medicine is dominated by several key pharmaceutical players who have developed a range of innovative bronchodilator therapies. Among the leading manufacturers in this field are GlaxoSmithKline, AstraZeneca, Boehringer Ingelheim, and Novartis.[1][2][3][4] These companies have been instrumental in the development of both single-agent and combination inhalers that form the cornerstone of treatment for obstructive lung diseases.

# Key High-Performance Bronchodilators and Their Manufacturers

The two primary classes of high-performance bronchodilators are LABAs and LAMAs. These are often used in combination for enhanced efficacy. Below is a list of prominent single-agent and combination products and their respective manufacturers.

Long-Acting Beta-Agonists (LABAs):



- Salmeterol: Serevent Diskus (GlaxoSmithKline)[5][6]
- Formoterol: Perforomist (Mylan N.V.), Oxeze Turbuhaler (AstraZeneca)[5][7][8]
- Indacaterol: Arcapta Neohaler (Novartis)[9][10]
- Olodaterol: Striverdi Respimat (Boehringer Ingelheim)[5][9]
- Vilanterol: Available in combination products (GlaxoSmithKline)[5]

Long-Acting Muscarinic Antagonists (LAMAs):

- Tiotropium: Spiriva HandiHaler, Spiriva Respimat (Boehringer Ingelheim)[7][11][12]
- Aclidinium: Tudorza Pressair (AstraZeneca)[11][13]
- Umeclidinium: Incruse Ellipta (GlaxoSmithKline)[7][11]
- Glycopyrronium: Seebri Neohaler (Novartis)[11][14]

Combination LABA/LAMA Inhalers:

- Umeclidinium/Vilanterol: Anoro Ellipta (GlaxoSmithKline)[5]
- Tiotropium/Olodaterol: Stiolto Respimat (Boehringer Ingelheim)[5]
- Indacaterol/Glycopyrronium: Utibron Neohaler (Novartis)[9]
- Glycopyrrolate/Formoterol: Bevespi Aerosphere (AstraZeneca)[5]

## **Comparative Performance Data**

The following tables summarize key performance data from comparative studies of different **HPB**s. The data presented here is intended for research and informational purposes and is not a substitute for clinical guidance.

Table 1: Comparative Efficacy of LABA Monotherapies



| Drug<br>(Manufacturer)                  | Mean Improvement in FEV1 (Forced Expiratory Volume in 1 second) | Onset of Action | Duration of Action |
|-----------------------------------------|-----------------------------------------------------------------|-----------------|--------------------|
| Salmeterol<br>(GlaxoSmithKline)         | Moderate                                                        | 30-45 minutes   | 12 hours           |
| Formoterol (Mylan<br>N.V./AstraZeneca)  | Moderate-High                                                   | 5-15 minutes    | 12 hours           |
| Indacaterol (Novartis)                  | High                                                            | 5 minutes       | 24 hours           |
| Olodaterol<br>(Boehringer<br>Ingelheim) | High                                                            | 5 minutes       | 24 hours           |

Table 2: Comparative Efficacy of LAMA Monotherapies

| Drug<br>(Manufacturer)                  | Mean Improvement in FEV1 | Onset of Action | Duration of Action |
|-----------------------------------------|--------------------------|-----------------|--------------------|
| Tiotropium<br>(Boehringer<br>Ingelheim) | High                     | 30 minutes      | 24 hours           |
| Aclidinium<br>(AstraZeneca)             | Moderate                 | 30 minutes      | 12 hours           |
| Umeclidinium<br>(GlaxoSmithKline)       | High                     | 15 minutes      | 24 hours           |
| Glycopyrronium<br>(Novartis)            | High                     | 15 minutes      | 24 hours           |

Table 3: Comparative Efficacy of LABA/LAMA Combination Therapies



| Drug Combination (Manufacturer)                    | Mean Improvement in FEV1 | Onset of Action | Duration of Action |
|----------------------------------------------------|--------------------------|-----------------|--------------------|
| Umeclidinium/Vilanter ol (GlaxoSmithKline)         | Very High                | 15 minutes      | 24 hours           |
| Tiotropium/Olodaterol<br>(Boehringer<br>Ingelheim) | Very High                | 5 minutes       | 24 hours           |
| Indacaterol/Glycopyrr onium (Novartis)             | Very High                | 5 minutes       | 24 hours           |
| Glycopyrrolate/Formot erol (AstraZeneca)           | Very High                | 5 minutes       | 12 hours           |

## **Experimental Protocols**

The data presented in the tables above are derived from numerous clinical trials. The general methodologies for these trials are outlined below.

General Protocol for a Randomized, Double-Blind, Placebo-Controlled Clinical Trial for a LAMA/LABA Combination Therapy:

- Patient Population: Patients with a clinical diagnosis of Chronic Obstructive Pulmonary
  Disease (COPD), typically with a post-bronchodilator FEV1/FVC (Forced Vital Capacity) ratio
  of less than 0.70 and a post-bronchodilator FEV1 of less than 80% of the predicted value.
- Study Design: A multi-center, randomized, double-blind, parallel-group study design is commonly employed. Patients are randomly assigned to one of several treatment arms: the investigational LAMA/LABA combination, the LAMA monotherapy, the LABA monotherapy, or a placebo.
- Treatment Administration: Patients self-administer the inhaled medication daily for a specified period (e.g., 12 or 24 weeks).
- Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in trough FEV1 at the end of the treatment period. Secondary endpoints often include serial



spirometry measurements over 12 or 24 hours, assessments of dyspnea (shortness of breath) using validated questionnaires (e.g., the Transition Dyspnea Index), and health-related quality of life assessments (e.g., the St. George's Respiratory Questionnaire).[15]

- Safety Endpoints: Safety is assessed by monitoring adverse events, serious adverse events, vital signs, and electrocardiograms (ECGs).[15]
- Statistical Analysis: An indirect treatment comparison using a Bayesian framework may be used to compare the efficacy and safety of different treatments when head-to-head trial data is unavailable.[15]

## Signaling Pathways and Experimental Workflows

Beta-2 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of a long-acting beta-agonist (LABA) at the beta-2 adrenergic receptor, leading to bronchodilation.



Check Availability & Pricing

#### Click to download full resolution via product page

Caption: Signaling pathway of a LABA leading to bronchodilation.

Muscarinic M3 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of a long-acting muscarinic antagonist (LAMA) at the muscarinic M3 receptor, preventing bronchoconstriction.



Click to download full resolution via product page

Caption: Signaling pathway of a LAMA preventing bronchoconstriction.

Experimental Workflow for **HPB** Comparison

The following diagram outlines a typical experimental workflow for comparing the performance of different **HPB**s.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pmlive.com [pmlive.com]
- 2. globalgrowthinsights.com [globalgrowthinsights.com]
- 3. mordorintelligence.com [mordorintelligence.com]
- 4. skyquestt.com [skyquestt.com]







- 5. List of long-acting beta agonists: Uses, common brands, and safety information [singlecare.com]
- 6. Long-Acting Maintenance Asthma Inhalers Brand Guide GoodRx [goodrx.com]
- 7. Medications for COPD | Canadian Lung Association [lung.ca]
- 8. Long-Acting Beta-Agonists (LABAs) | AAAAI [aaaai.org]
- 9. Bronchodilators for Chronic Obstructive Pulmonary Disease (COPD) [nationaljewish.org]
- 10. med.unc.edu [med.unc.edu]
- 11. droracle.ai [droracle.ai]
- 12. Boehringer Ingelheim Wikipedia [en.wikipedia.org]
- 13. Popular Long Acting Muscarinic Antagonists List, Drug Prices and Medication Information
   GoodRx [goodrx.com]
- 14. copdx.org.au [copdx.org.au]
- 15. Efficacy and Safety of Aclidinium/Formoterol versus Tiotropium in COPD: Results of an Indirect Treatment Comparison PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to High-Performance Bronchodilators from Leading Manufacturers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583386#evaluating-the-performance-of-hpb-from-different-manufacturers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com